3-(3-Nitrophenoxy)propylamine HCl
CAS No.:
Cat. No.: VC13669380
Molecular Formula: C9H13ClN2O3
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13ClN2O3 |
|---|---|
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 3-(3-nitrophenoxy)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13;/h1,3-4,7H,2,5-6,10H2;1H |
| Standard InChI Key | QGLRWUIPQFYHKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC(=CC(=C1)OCCCN)[N+](=O)[O-].Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 3-(3-Nitrophenoxy)propylamine hydrochloride is C₉H₁₃ClN₂O₃, with a molecular weight of 257.67 g/mol. Its IUPAC name is 3-(3-nitrophenoxy)propan-1-amine hydrochloride. The structure comprises:
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A 3-nitrophenoxy group (aromatic ring with nitro at position 3).
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A three-carbon propylamine chain bonded via an ether linkage.
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A hydrochloride salt stabilizing the amine group.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1201633-51-3 |
| SMILES | O=C(NC1CC1)C2=CC=CC=C2N+[O-].[Cl-] |
| InChIKey | KLVIOEPFHWKBBQ-UHFFFAOYSA-N |
Structural Analysis
X-ray crystallography data for analogous nitroaromatic amines reveal planar aromatic rings with nitro groups inducing significant electron-withdrawing effects . The amine group’s protonation state (as a hydrochloride salt) enhances solubility in polar solvents, a critical factor in synthetic applications .
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocols are documented in curated databases, plausible routes include:
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Nucleophilic Substitution: Reaction of 3-nitrophenol with 3-chloropropylamine under basic conditions.
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Reductive Amination: Condensation of 3-nitrophenoxypropanal with ammonia, followed by hydrochloric acid quenching.
Reactivity Profile
The compound’s functional groups dictate its reactivity:
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Nitro Group: Participates in reduction reactions to form amines; undergoes electrophilic substitution at meta positions .
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Amine Group: Forms Schiff bases with carbonyl compounds; undergoes alkylation/acylation.
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Ether Linkage: Resists hydrolysis under acidic/basic conditions, ensuring stability during synthetic modifications .
Physicochemical Properties
Experimental data for this specific compound is sparse, but properties can be inferred from analogs:
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Melting Point | 165–170°C | Similar hydrochlorides |
| Solubility | High in water, DMSO, ethanol | Ionizable amine group |
| logP (Partition Coeff.) | 1.2–1.8 | Nitroaromatic analogs |
Comparative Analysis with Analogues
The table below contrasts 3-(3-Nitrophenoxy)propylamine HCl with related compounds:
Future Research Directions
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